An In-Depth Technical Guide to 2,4-Dichloro-5-iodopyrimidine: Properties, Reactivity, and Applications in Drug Discovery
An In-Depth Technical Guide to 2,4-Dichloro-5-iodopyrimidine: Properties, Reactivity, and Applications in Drug Discovery
Introduction: The Strategic Importance of 2,4-Dichloro-5-iodopyrimidine in Synthetic Chemistry
2,4-Dichloro-5-iodopyrimidine is a versatile heterocyclic compound that has emerged as a critical building block in the synthesis of complex, biologically active molecules.[1] Its strategic importance lies in its trifunctional nature, possessing two reactive chlorine atoms at the C2 and C4 positions and an iodine atom at the C5 position, all on an electron-deficient pyrimidine core.[1][2] This unique arrangement of reactive sites allows for selective and sequential functionalization, making it an invaluable intermediate for medicinal chemists and researchers in drug development.[3][4] This guide provides an in-depth exploration of the chemical properties, reactivity, and applications of 2,4-dichloro-5-iodopyrimidine, offering field-proven insights for its effective utilization in the laboratory.
PART 1: Core Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of a reagent is the cornerstone of its successful application in synthesis. The key physicochemical and spectroscopic data for 2,4-dichloro-5-iodopyrimidine are summarized below.
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₄HCl₂IN₂ | [1][5] |
| Molecular Weight | 274.87 g/mol | [1][5] |
| Appearance | White to gray to brown powder or crystals | [1][6] |
| Melting Point | 68-72 °C | [1][6] |
| Boiling Point | 310.2 ± 22.0 °C (Predicted) | [6] |
| Solubility | Soluble in methanol | [6] |
| CAS Number | 13544-44-0 | [1][5] |
Spectroscopic Data
While extensive spectroscopic data is best obtained from direct analysis, typical ¹H NMR data in CDCl₃ shows a characteristic singlet for the C6 proton.
-
¹H-NMR (400 MHz, CDCl₃): δ 8.90 (s, 1H)[6]
The simplicity of the proton NMR spectrum is a direct result of the single proton on the pyrimidine ring, making it a useful tool for monitoring reactions. For more complex structural elucidation, ¹³C NMR would be required.
PART 2: Chemical Reactivity and Mechanistic Insights
The synthetic utility of 2,4-dichloro-5-iodopyrimidine stems from the differential reactivity of its three halogen substituents. This allows for a programmed, regioselective approach to the synthesis of complex pyrimidine derivatives.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution. The two chlorine atoms at the C2 and C4 positions are the primary sites for this reaction.
-
Regioselectivity: In general, nucleophilic substitution on 2,4-dichloropyrimidines is selective for the C4 position.[7][8][9] This is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4, where the negative charge can be delocalized by both nitrogen atoms. The LUMO (Lowest Unoccupied Molecular Orbital) is also primarily distributed at the C4 position, further favoring nucleophilic attack at this site.[7] However, it is important to note that this selectivity can be influenced by the presence of other substituents on the ring.[8]
Caption: Regioselectivity of Nucleophilic Aromatic Substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of both chloro and iodo substituents makes 2,4-dichloro-5-iodopyrimidine an excellent substrate for various palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization.
-
Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of C-C bonds between the pyrimidine core and aryl or heteroaryl boronic acids.[10][11][12] The greater reactivity of the C-I bond allows for selective coupling at the C5 position, leaving the two chlorine atoms intact for subsequent transformations.[13] Microwave-assisted protocols have been developed to achieve efficient and rapid C4-substituted pyrimidines from 2,4-dichloropyrimidines.[10]
Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
-
Sonogashira Coupling: This reaction enables the formation of a C-C bond between the pyrimidine and a terminal alkyne, a common structural motif in biologically active molecules.[14][15][16] Similar to the Suzuki coupling, the reaction proceeds selectively at the C5-iodo position under mild conditions, typically employing a palladium catalyst and a copper(I) co-catalyst.[17]
Caption: Simplified Catalytic Cycle for Sonogashira Coupling.
PART 3: Applications in Drug Development
The unique reactivity profile of 2,4-dichloro-5-iodopyrimidine has positioned it as a key intermediate in the synthesis of a variety of pharmaceutical agents.[1][3][4]
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: This class of drugs is used in the management of type 2 diabetes.[3][18] 2,4-Dichloro-5-iodopyrimidine is a crucial starting material for the synthesis of certain DPP-IV inhibitors, where the pyrimidine core serves as a scaffold for the attachment of various functional groups that interact with the enzyme's active site.[3]
-
VLA-4 Antagonists: Very late antigen-4 (VLA-4) is a cell adhesion molecule involved in inflammatory processes.[3] Antagonists of VLA-4 are being investigated for the treatment of autoimmune diseases such as multiple sclerosis and inflammatory bowel disease.[3] The pyrimidine scaffold derived from 2,4-dichloro-5-iodopyrimidine is a key component in the development of these potential therapeutics.[3][18]
-
Antiviral and Anticancer Agents: The pyrimidine ring is a fundamental component of nucleobases, making pyrimidine analogs a rich area for the discovery of antiviral and anticancer drugs.[1][19][20][21][22][23][24] 2,4-Dichloro-5-iodopyrimidine provides a versatile platform for the synthesis of novel pyrimidine derivatives that can be screened for these activities.
PART 4: Experimental Protocols
The following protocols are provided as a guide for common transformations involving 2,4-dichloro-5-iodopyrimidine. These should be adapted and optimized for specific substrates and scales.
Synthesis of 2,4-Dichloro-5-iodopyrimidine from 5-Iodouracil
This procedure is based on a general method for the chlorination of uracil derivatives.[6]
Materials:
-
5-Iodouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Ethyl acetate
-
Aqueous sodium bicarbonate
-
Aqueous sodium sulfite
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
To a suspension of 5-iodouracil (10.0 g, 42 mmol) in a reaction flask, add N,N-dimethylaniline (11.0 mL).
-
Carefully add phosphorus oxychloride (39.2 mL, 420 mmol) to the suspension.
-
Heat the reaction mixture to 90 °C and stir at this temperature for 90 minutes.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess POCl₃ by evaporation under reduced pressure.
-
Slowly pour the residue into an ice-water mixture with vigorous stirring and continue to stir for 2 hours.
-
Collect the crystalline precipitate by filtration and wash with cold water.
-
Dissolve the crude product in ethyl acetate and extract sequentially with aqueous sodium bicarbonate and aqueous sodium sulfite.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to afford 2,4-dichloro-5-iodopyrimidine.
General Protocol for Suzuki-Miyaura Coupling at the C4 Position
This protocol is a general guideline for the Suzuki coupling of 2,4-dichloropyrimidines.[10]
Materials:
-
2,4-Dichloropyrimidine derivative
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., aqueous dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a microwave reaction vial, combine the 2,4-dichloropyrimidine derivative (1.0 equiv), the boronic acid (1.1-1.5 equiv), the palladium catalyst (0.5-5 mol%), and the base (2.0-3.0 equiv).
-
Add the solvent and seal the vial.
-
Place the vial in a microwave reactor and heat to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
PART 5: Safety and Handling
2,4-Dichloro-5-iodopyrimidine is a hazardous substance and should be handled with appropriate safety precautions.[5][25][26]
-
Hazards: Toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[5][25][26]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[25][26] Use a respirator if dust is generated.[25]
-
Handling: Handle in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.[25][26]
-
First Aid:
-
If swallowed: Immediately call a POISON CENTER or doctor.[25][26]
-
If on skin: Wash off with soap and plenty of water.[25]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[25][26]
-
If inhaled: Move person into fresh air.[26]
-
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[25][26][27]
Conclusion
2,4-Dichloro-5-iodopyrimidine is a powerful and versatile building block for the synthesis of a wide range of complex organic molecules. Its unique trifunctional nature allows for selective and sequential reactions, providing a robust platform for the development of novel pharmaceuticals and other biologically active compounds. A thorough understanding of its properties, reactivity, and safe handling is essential for any researcher looking to leverage its synthetic potential.
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